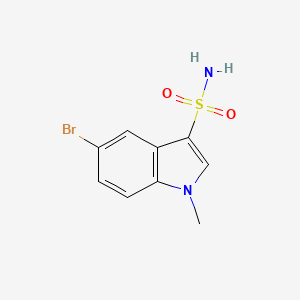
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of 1,2,3-triazoles makes them valuable in the development of pharmaceuticals and other chemical products .
Méthodes De Préparation
The synthesis of 1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The reaction conditions usually involve the use of copper(I) salts as catalysts, along with ligands such as tris(benzyltriazolylmethyl)amine to stabilize the copper(I) species . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions are typically modified triazole derivatives with different functional groups.
Applications De Recherche Scientifique
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, which is useful in drug development . The compound’s structure allows it to form stable complexes with metal ions, enhancing its catalytic properties in chemical reactions .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine can be compared with other 1,2,3-triazole derivatives such as:
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have different functional groups, leading to variations in their chemical and biological properties.
1-Benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound is used as a ligand in click chemistry and has similar catalytic properties.
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1-benzyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)11-12(13)14-15-16(11)8-10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3 |
Clé InChI |
XHSNMQDXMNRJGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=NN1CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13585386.png)
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)


![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)






